Cas no 1806300-76-4 (Methyl 4-cyano-3-nitro-5-(trifluoromethylthio)benzoate)

Methyl 4-cyano-3-nitro-5-(trifluoromethylthio)benzoate is a versatile benzoate derivative featuring a trifluoromethylthio (-SCF₃) group, a nitro (-NO₂) substituent, and a cyano (-CN) functionality. The presence of these electron-withdrawing groups enhances its reactivity, making it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles or agrochemical compounds. The trifluoromethylthio group imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in medicinal chemistry and material science applications. Its well-defined structure and high purity ensure consistent performance in nucleophilic substitution or reduction reactions. This compound is particularly useful in the development of pharmaceuticals, agrochemicals, and specialty chemicals requiring tailored electronic and steric properties.
Methyl 4-cyano-3-nitro-5-(trifluoromethylthio)benzoate structure
1806300-76-4 structure
Product Name:Methyl 4-cyano-3-nitro-5-(trifluoromethylthio)benzoate
CAS No:1806300-76-4
MF:C10H5F3N2O4S
MW:306.217911481857
CID:4951297
Update Time:2025-10-25

Methyl 4-cyano-3-nitro-5-(trifluoromethylthio)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-cyano-3-nitro-5-(trifluoromethylthio)benzoate
    • Inchi: 1S/C10H5F3N2O4S/c1-19-9(16)5-2-7(15(17)18)6(4-14)8(3-5)20-10(11,12)13/h2-3H,1H3
    • InChI Key: MLNDEKYQQVTTDK-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)C1C=C(C(=O)OC)C=C(C=1C#N)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 442
  • XLogP3: 3
  • Topological Polar Surface Area: 121

Methyl 4-cyano-3-nitro-5-(trifluoromethylthio)benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015013246-250mg
Methyl 4-cyano-3-nitro-5-(trifluoromethylthio)benzoate
1806300-76-4 97%
250mg
489.60 USD 2021-06-21
Alichem
A015013246-500mg
Methyl 4-cyano-3-nitro-5-(trifluoromethylthio)benzoate
1806300-76-4 97%
500mg
863.90 USD 2021-06-21
Alichem
A015013246-1g
Methyl 4-cyano-3-nitro-5-(trifluoromethylthio)benzoate
1806300-76-4 97%
1g
1,504.90 USD 2021-06-21

Additional information on Methyl 4-cyano-3-nitro-5-(trifluoromethylthio)benzoate

Comprehensive Overview of Methyl 4-cyano-3-nitro-5-(trifluoromethylthio)benzoate (CAS No. 1806300-76-4)

Methyl 4-cyano-3-nitro-5-(trifluoromethylthio)benzoate (CAS No. 1806300-76-4) is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, agrochemical development, and advanced material science. This compound, characterized by its unique molecular structure featuring a cyano group, nitro group, and trifluoromethylthio moiety, serves as a versatile intermediate in synthetic chemistry. Its CAS number (1806300-76-4) is frequently searched by researchers and industry professionals seeking high-purity reagents for complex reactions.

The growing interest in Methyl 4-cyano-3-nitro-5-(trifluoromethylthio)benzoate is partly driven by its potential applications in the development of novel heterocyclic compounds, which are pivotal in drug discovery. Recent trends in AI-assisted molecular design and computational chemistry have highlighted the importance of such nitroaromatic derivatives in optimizing drug candidates with improved bioavailability and target specificity. Researchers often query terms like "nitroaromatic synthesis" or "trifluoromethylthio applications" to explore its reactivity patterns.

From a synthetic perspective, the ester functionality in this compound allows for straightforward derivatization, making it a valuable building block for cascade reactions and multicomponent couplings. The presence of both electron-withdrawing (nitro and cyano) and electron-donating (thioether) groups creates a polarized electronic environment, enabling selective transformations under mild conditions. This property aligns with the current focus on green chemistry and atom-economical processes—topics frequently discussed in sustainable chemistry forums.

In material science, the trifluoromethylthio group (-SCF3) contributes to enhanced thermal stability and lipophilicity, traits desirable for high-performance polymers and liquid crystal formulations. Patent literature reveals increasing use of similar structures in OLED materials and dielectric coatings, addressing industry demands for energy-efficient technologies. Searches for "SCF3-containing monomers" or "nitrobenzoate derivatives" often lead to technical discussions about this compound’s role in advanced material systems.

Analytical characterization of CAS 1806300-76-4 typically involves HPLC purity analysis, NMR spectroscopy, and mass spectrometry to confirm its structural integrity. The compound’s chromatographic behavior and spectral fingerprints are well-documented in chemical databases, supporting its identification in complex mixtures. Quality control protocols emphasize the importance of low water content and heavy metal limits, reflecting stringent industry standards for fine chemicals.

Regulatory compliance for Methyl 4-cyano-3-nitro-5-(trifluoromethylthio)benzoate varies by jurisdiction, with most regions classifying it as a non-hazardous laboratory chemical when handled under controlled conditions. Safety data sheets recommend standard organic chemistry practices, including ventilated work areas and personal protective equipment. Environmental studies indicate moderate biodegradability, prompting ongoing research into benign synthetic routes—a topic intersecting with popular searches about "eco-friendly nitration methods".

The commercial availability of CAS 1806300-76-4 through specialty chemical suppliers has expanded in response to demand from contract research organizations (CROs) and academic institutions. Pricing trends correlate with raw material costs for trifluoromethylation reagents, a market segment experiencing growth due to fluorine chemistry’s prominence in life sciences. Procurement discussions often include keywords like "bulk nitrobenzoate suppliers" or "custom fluorination services".

Future research directions may explore the compound’s utility in photoredox catalysis or as a precursor for bioorthogonal probes—areas gaining traction in chemical biology. Its structural motifs align with emerging interests in click chemistry and fluorescent tagging, suggesting untapped potential in diagnostic applications. Such possibilities resonate with trending queries about "multifunctional aromatic synthons" in scientific literature.

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.